molecular formula C10H6F3NO2 B6231485 6-(trifluoromethyl)-1H-indole-4-carboxylic acid CAS No. 1352896-61-7

6-(trifluoromethyl)-1H-indole-4-carboxylic acid

Cat. No. B6231485
CAS RN: 1352896-61-7
M. Wt: 229.2
InChI Key:
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Description

“6-(trifluoromethyl)-1H-indole-4-carboxylic acid” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group derived from the methyl group, where each hydrogen atom is replaced by a fluorine atom . This group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . Trifluoromethyl-substituted compounds are often strong acids .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of interest in recent years. An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Chemical Reactions Analysis

Trifluoromethyl groups have been incorporated into organic motifs through various chemical reactions . These include transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including those modified with trifluoromethyl groups, have significant implications in organic chemistry and drug development. The review by Taber and Tirunahari (2011) provides a comprehensive framework for indole synthesis, highlighting various strategies and classifications for constructing the indole nucleus, which is foundational in developing pharmacologically active compounds. This methodology is crucial for designing and synthesizing novel compounds with potential therapeutic applications, including those with specific functional groups such as "6-(trifluoromethyl)-1H-indole-4-carboxylic acid" (Taber & Tirunahari, 2011).

Carboxylic Acids in Drug Synthesis

The review on the application of levulinic acid in drug synthesis by Zhang et al. (2021) discusses the utility of carboxylic acids in developing therapeutic agents. Carboxylic acids, including "this compound," serve as versatile intermediates in synthesizing various drugs, highlighting the significance of carboxylic acid derivatives in medicinal chemistry. This versatility is due to their functional groups, which allow for diverse chemical reactions, making them essential in synthesizing complex molecules for medical applications (Zhang et al., 2021).

Fluorinated Compounds in Environmental and Biological Systems

Research on perfluorinated acids, including studies on their bioaccumulation, environmental persistence, and degradation, provides insights into the behavior and impact of fluorinated compounds like "this compound." For example, Conder et al. (2008) discuss the environmental behavior and regulatory concerns related to perfluorinated carboxylates (PFCAs), offering a perspective on the potential environmental implications of fluorinated organic molecules. This context is relevant for understanding the environmental and health-related aspects of synthesizing and using fluorinated indole derivatives (Conder et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “2,6-Bis(trifluoromethyl)benzoic acid”, indicates that it causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The incorporation of trifluoromethyl groups into organic motifs has seen enormous growth in the last decade . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . The future directions in this field could involve further exploration of these methods and their applications in various industries .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(trifluoromethyl)-1H-indole-4-carboxylic acid involves the introduction of a trifluoromethyl group onto an indole ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2-bromo-1-(trifluoromethyl)benzene", "2-methylindole", "copper(I) iodide", "potassium carbonate", "copper(II) sulfate", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "1. 2-bromo-1-(trifluoromethyl)benzene is reacted with 2-methylindole in the presence of copper(I) iodide and potassium carbonate to form 6-(trifluoromethyl)indole.", "2. 6-(trifluoromethyl)indole is oxidized with copper(II) sulfate and sodium hydroxide to form 6-(trifluoromethyl)indole-2-carboxylic acid.", "3. 6-(trifluoromethyl)indole-2-carboxylic acid is decarboxylated with heat to form 6-(trifluoromethyl)-1H-indole-4-carboxylic acid.", "4. 6-(trifluoromethyl)-1H-indole-4-carboxylic acid is treated with carbon dioxide to form the corresponding carboxylate salt, which can be converted back to the acid form with acidification." ] }

CAS RN

1352896-61-7

Molecular Formula

C10H6F3NO2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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